molecular formula C16H13F3N4O3 B3957673 4-(Methoxymethyl)-6-methyl-5-nitro-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carbonitrile

4-(Methoxymethyl)-6-methyl-5-nitro-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carbonitrile

Cat. No.: B3957673
M. Wt: 366.29 g/mol
InChI Key: ZHKWSDAPTXAMCL-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)-6-methyl-5-nitro-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxymethyl)-6-methyl-5-nitro-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the nitration of a pyridine derivative followed by substitution reactions to introduce the trifluoromethyl and amino groups. The methoxymethyl group can be introduced via alkylation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques like crystallization and chromatography is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxymethyl)-6-methyl-5-nitro-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with palladium catalysts for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups in place of the trifluoromethyl group.

Scientific Research Applications

4-(Methoxymethyl)-6-methyl-5-nitro-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Methoxymethyl)-6-methyl-5-nitro-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the nitro group may participate in redox reactions. The overall effect is determined by the compound’s ability to modulate biological pathways and molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)pyridine: Shares the trifluoromethyl group but lacks the complexity of the target compound.

    6-Methyl-2-aminopyridine: Similar pyridine core but different substituents.

    5-Nitro-2-aminopyridine: Contains the nitro and amino groups but lacks the trifluoromethyl and methoxymethyl groups.

Uniqueness

4-(Methoxymethyl)-6-methyl-5-nitro-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carbonitrile is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(methoxymethyl)-6-methyl-5-nitro-2-[3-(trifluoromethyl)anilino]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N4O3/c1-9-14(23(24)25)13(8-26-2)12(7-20)15(21-9)22-11-5-3-4-10(6-11)16(17,18)19/h3-6H,8H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKWSDAPTXAMCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)NC2=CC=CC(=C2)C(F)(F)F)C#N)COC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Methoxymethyl)-6-methyl-5-nitro-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carbonitrile

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